Receptor Binding Affinity: Mapracorat vs. ZK 216348 (SEGRA Analog)
Mapracorat demonstrates a significantly higher binding affinity (Ki = 1.9 nM) for the human glucocorticoid receptor (GR) compared to the structurally related SEGRA ZK 216348, which shows an IC50 of 20.3 nM in a competitive binding assay [1]. This represents an approximate 10-fold difference in potency, establishing mapracorat as a more potent GR ligand for research applications where high receptor occupancy at low concentrations is critical.
| Evidence Dimension | GR Binding Affinity |
|---|---|
| Target Compound Data | Ki = 1.9 nM |
| Comparator Or Baseline | ZK 216348: IC50 = 20.3 nM |
| Quantified Difference | ~10.7-fold higher potency for mapracorat |
| Conditions | Human glucocorticoid receptor competitive binding assay |
Why This Matters
Higher potency enables lower effective dosing in research models, potentially reducing off-target binding and improving experimental signal-to-noise ratios.
- [1] TargetMol. ZK 216348 Product Datasheet. CAS 669073-68-1. View Source
